N-(2-methyl-4-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dihydropyridine ring, nitrophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-nitroaniline with benzaldehyde derivatives under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized using appropriate reagents to form the dihydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization and chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions with halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C
Reduction: Potassium permanganate (KMnO4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Amino derivatives
Reduction: Nitroso derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The nitro and dihydropyridine groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)benzamide
- N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide
- Pyridinium salts
Uniqueness
N-(2-METHYL-4-NITROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dihydropyridine ring is particularly significant in medicinal chemistry for its potential therapeutic applications .
Properties
Molecular Formula |
C21H19N3O4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-14-5-7-16(8-6-14)13-23-11-3-4-18(21(23)26)20(25)22-19-10-9-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) |
InChI Key |
QXMFIHSMAMITGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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